molecular formula CH3Cl B008910 Chloromethane-13C CAS No. 19961-13-8

Chloromethane-13C

Cat. No.: B008910
CAS No.: 19961-13-8
M. Wt: 51.48 g/mol
InChI Key: NEHMKBQYUWJMIP-OUBTZVSYSA-N
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Scientific Research Applications

Trifluridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for Chloromethane-13C involves its reaction with other substances. For example, when heated with methanol and sodium chloride in the presence of sulfuric acid, it produces gas . It can also undergo a substitution reaction when exposed to ultraviolet light, replacing all the hydrogens in the methane with chlorine atoms .

Safety and Hazards

Chloromethane-13C is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer and may cause damage to organs (central nervous system, liver, kidneys) through prolonged or repeated exposure .

Future Directions

The use of Chloromethane-13C in hyperpolarized 13C MRI presents fascinating new directions for research and applications with in vivo MR imaging and spectroscopy . It enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluridine involves several key steps:

Industrial Production Methods

In industrial production, trifluridine is synthesized using a similar method but with optimizations for large-scale production. For example, the use of an acidic resin catalyst instead of a traditional Lewis acid catalyst improves catalytic efficiency and reduces environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Trifluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of trifluridine, such as trifluoromethyl-substituted uracil derivatives .

Comparison with Similar Compounds

Trifluridine is often compared with other nucleoside analogs such as idoxuridine and vidarabine. While all three compounds are used to treat viral infections, trifluridine has shown superior efficacy in certain cases, particularly in the treatment of dendritic ulcers caused by herpes simplex virus . Additionally, trifluridine’s incorporation into DNA and its ability to inhibit thymidylate synthase make it unique among nucleoside analogs .

List of Similar Compounds

Properties

IUPAC Name

chloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMKBQYUWJMIP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583926
Record name Chloro(~13~C)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19961-13-8
Record name Chloro(~13~C)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19961-13-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethane-13C
Reactant of Route 2
Chloromethane-13C
Reactant of Route 3
Chloromethane-13C
Reactant of Route 4
Chloromethane-13C

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